4,5-Dibromo-3-methylthiophene-2-carbonitrile

Descripción general

Descripción

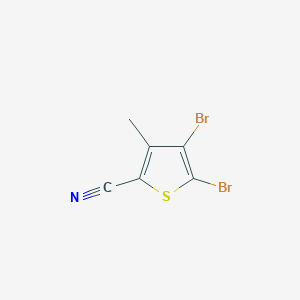

4,5-Dibromo-3-methylthiophene-2-carbonitrile is a chemical compound with the molecular formula C6H3Br2NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine and nitrile functional groups, which contribute to its unique chemical properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-methylthiophene-2-carbonitrile typically involves the bromination of 3-methylthiophene-2-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4 and 5 positions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dibromo-3-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.

Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Reduction Reactions: Hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Coupling Products: Biaryl or heteroaryl compounds.

Reduction Products: Amino derivatives of thiophene.

Aplicaciones Científicas De Investigación

Organic Synthesis

4,5-Dibromo-3-methylthiophene-2-carbonitrile serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in:

- Substitution Reactions : The bromine atoms can be replaced by various nucleophiles through nucleophilic substitution reactions.

- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura and Stille couplings to form biaryl or heteroaryl compounds.

- Reduction Reactions : The nitrile group can be reduced to an amine under specific conditions.

Material Science

The compound is employed in the development of organic semiconductors due to its electronic properties:

- Organic Electronics : It is used in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs), where its electron-withdrawing groups enhance electron affinity and charge carrier mobility .

- Fluorescent Probes : Exhibiting potential fluorescence properties, it can serve as a fluorescent probe in biological and materials science applications.

Biological Applications

Research has explored the biological activities of this compound:

- Drug Discovery : It is investigated for its potential use in developing pharmaceuticals targeting specific biological pathways.

- Bioactive Compounds : As a precursor for bioactive compounds, it aids in studying mechanisms of action for therapeutic applications.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Organic Synthesis | Demonstrated successful substitution reactions leading to diverse thiophene derivatives. | |

| Organic Electronics | Enhanced charge mobility in OFETs when incorporated into polymer blends. | |

| Biological Activity | Identified potential for developing anti-cancer agents through structural modifications. |

Mecanismo De Acción

The mechanism of action of 4,5-Dibromo-3-methylthiophene-2-carbonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating methyl group, which affect the electron density on the thiophene ring. This modulation of electron density can facilitate various reactions, such as nucleophilic substitution and coupling reactions .

Comparación Con Compuestos Similares

3,5-Dibromo-2-methylthiophene: Similar structure but with bromine atoms at different positions.

4,5-Dibromo-3-methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group

Uniqueness: 4,5-Dibromo-3-methylthiophene-2-carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties. Its combination of bromine and nitrile groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Actividad Biológica

4,5-Dibromo-3-methylthiophene-2-carbonitrile (CAS No. 266338-05-0) is a heterocyclic compound featuring a thiophene ring substituted with bromine and a nitrile group. Its molecular formula is C6H3Br2NS. This compound is notable for its potential biological activities, which have been explored in various research contexts.

The presence of bromine and the electron-withdrawing nitrile group significantly influences the compound's reactivity. The bromine atoms can be substituted through nucleophilic substitution reactions, while the nitrile group can undergo reduction to form amines under specific conditions. The mechanism of action involves modulation of electron density on the thiophene ring, facilitating various chemical reactions such as nucleophilic substitutions and coupling reactions.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Sodium methoxide, potassium tert-butoxide |

| Coupling Reactions | Formation of biaryl or heteroaryl compounds | Palladium catalysts, bases |

| Reduction Reactions | Conversion of nitrile to amine | Hydrogenation catalysts |

Anticancer Properties

The biological activity of related thiophene derivatives has been linked to anticancer effects. These compounds often exert their action by inhibiting cell proliferation and inducing apoptosis in cancer cells. The interaction with cellular proteins and enzymes disrupts normal functions leading to cell death. Although direct studies on this compound are scarce, its structural characteristics imply potential for similar activities.

Case Studies

- Inhibition of Type III Secretion System (T3SS) : A related study explored the inhibition of T3SS in pathogenic bacteria using various thiophene derivatives. Compounds with similar functional groups were tested for their ability to inhibit secretion mechanisms critical for virulence . While specific results for this compound were not detailed, the findings highlight the relevance of such compounds in antibacterial research.

- Cell Proliferation Assays : In studies examining the cytotoxic effects of thiophene derivatives on cancer cell lines, compounds demonstrated varying degrees of inhibition on cell growth. For example, certain analogs displayed IC50 values indicating effective concentrations for inhibiting tumor growth . These insights provide a foundational understanding that could be extended to this compound.

Table 2: Comparative Biological Activities of Thiophene Derivatives

Propiedades

IUPAC Name |

4,5-dibromo-3-methylthiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NS/c1-3-4(2-9)10-6(8)5(3)7/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWNWTDBNPQGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.